molecular formula C5H8N2OS B174819 2-Amino-5-(2-hydroxyethyl)thiazole CAS No. 105773-93-1

2-Amino-5-(2-hydroxyethyl)thiazole

Cat. No.: B174819
CAS No.: 105773-93-1
M. Wt: 144.2 g/mol
InChI Key: QXZROQLPDVYROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-hydroxyethyl)thiazole is an organic compound with the molecular formula C5H8N2OS. It is a thiazole derivative, characterized by the presence of an amino group at the 2-position and a hydroxyethyl group at the 5-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Aminothiazole+Ethylene oxideThis compound\text{2-Aminothiazole} + \text{Ethylene oxide} \rightarrow \text{this compound} 2-Aminothiazole+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hydroxyethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-(2-carboxyethyl)thiazole.

    Reduction: Formation of 2-Amino-5-(2-aminoethyl)thiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-5-(2-hydroxyethyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the hydroxyethyl group, making it less hydrophilic.

    2-Amino-4-methylthiazole: Contains a methyl group instead of a hydroxyethyl group, altering its chemical properties and reactivity.

    2-Amino-5-methylthiazole: Similar structure but with a methyl group at the 5-position instead of a hydroxyethyl group.

Uniqueness

2-Amino-5-(2-hydroxyethyl)thiazole is unique due to the presence of both an amino group and a hydroxyethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZROQLPDVYROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545597
Record name 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105773-93-1
Record name 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cold suspension of NBS (1.182 g, 6.72 mmol) in water (8 mL) was added 2,3-dihyofuran (0.75 mL, 9.92 mmol) slowly. The resulting solution was stirred at 0° C. for 1 h, followed by addition of thiourea (0.505 g, 6.63 mmol). The mixture was heated under reflux under nitrogen atmosphere overnight to form a yellow clear solution. The mixture was extracted with EtOAc (3×5 mL) and the aqueous solution was treated with ammonium hydroxide to pH 12. The solution was extracted with CH2Cl2 (2×5 mL), followed by extraction with EtOAc (8×10 mL). The CH2Cl2 layer contains small amount of product and large amount of impurities, which was discarded. The EtOAc layers were combined, dried, and concentrated to give 1.123 g 2-(2-amino-thiazol-5-yl)-ethanol
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.182 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,3-dihyofuran
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0.505 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cold suspension of 118.2 g of N-bromosuccinimide in 750 ml of water under a nitrogen atmosphere is added dropwise 75 ml of 2,3-dihydrofuran. The resulting solution is stirred at 0° C. for one hour. Thiourea, 50.5 g, is added and the solution refluxed under a nitrogen atmosphere overnight. The acidic solution is continuously extracted with ethyl acetate for 24 hours The ethyl acetate extract contains mostly succinimide. The aqueous phase is basified with concentrated ammonium hydroxide to a pH of 10-11 and continuously extracted with ethyl acetate for 72 hours. The ethyl acetate extract is cooled and acidified with ethereal hydrogen chloride. The hydrochloride salt oils out of solution and is crystallized from an ethanol-acetonitrile mixture to give 60.1 g of 2-amino-5-thiazoleethanol as the monohydrochloride salt; mp 125°-127° C. (lit. (a) mp 126°-127° C.) lit. (a) Farmaco. Ed. Sci., Vol. 41, pages 483-498 (1986).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 4
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 5
2-Amino-5-(2-hydroxyethyl)thiazole
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(2-hydroxyethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.